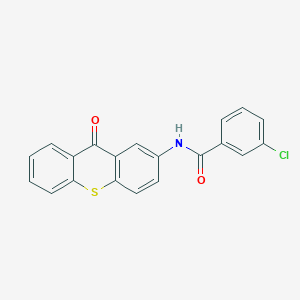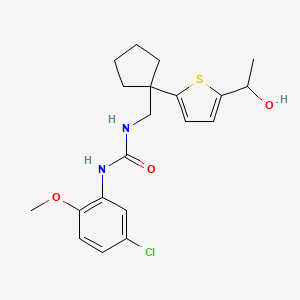
3-Chlor-N-(9-Oxo-9H-thioxanthen-2-yl)benzencarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is a chemical compound with the molecular formula C20H12ClNO2S It is known for its unique structure, which includes a thioxanthene core, a chlorine atom, and a benzenecarboxamide group
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
Target of Action
The primary target of 3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide, also known as N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide (TXAM), is the process of polymerization . It acts as a photoinitiator, initiating free radical polymerization, cationic polymerization, and hybrid polymerization photopolymerization .
Mode of Action
TXAM interacts with its targets under light emitting diodes (LEDs) exposure . It initiates the polymerization process, leading to the formation of polymers from monomers .
Biochemical Pathways
The compound is involved in the pathway of polymerization. It is used in the formation of 9-oxo-9H-thioxanthen-2-yl acrylate . This compound is used in the polymerization of methyl methacrylate 2-hydroxyethyl ester (HEMA) and poly(ethylene glycol) diacrylate (PEGDA, M n = 575 D) .
Result of Action
The result of TXAM’s action is the formation of polymers. These polymers can have various applications, including the creation of light-cured IPN materials when combined with iodonium salt .
Action Environment
The action of TXAM is influenced by environmental factors such as light exposure. Specifically, it requires exposure to LEDs to initiate the polymerization process . Additionally, the compound should be handled with care to avoid direct discharge into water bodies and soil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the reaction of 2-mercaptobenzoic acid with a suitable aldehyde or ketone under acidic conditions to form the thioxanthene skeleton.
Amidation: The final step involves the reaction of the chlorinated thioxanthene derivative with an appropriate amine, such as 3-chlorobenzenecarboxamide, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thioxanthene core, converting it to a hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted thioxanthene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide: This compound has a similar thioxanthene core but features an acrylamide group instead of a benzenecarboxamide group.
Uniqueness
3-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is unique due to the presence of the chlorine atom and the benzenecarboxamide group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
3-chloro-N-(9-oxothioxanthen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2S/c21-13-5-3-4-12(10-13)20(24)22-14-8-9-18-16(11-14)19(23)15-6-1-2-7-17(15)25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTHSLYLWQHPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-4-pyrimidinyl]amino]ethanol](/img/structure/B2482293.png)
![1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482296.png)
![N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482297.png)
![Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2482298.png)
![ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482300.png)

![2-(3-methylphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2482304.png)
![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide](/img/structure/B2482305.png)
![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide](/img/structure/B2482306.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2482307.png)
![5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one](/img/structure/B2482308.png)
![6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2482313.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2482314.png)
![N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2482315.png)
